molecular formula C18H19BrN2O4S B3637637 N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3637637
M. Wt: 439.3 g/mol
InChI Key: KJDDIAPDRRRIIM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, a pyrrolidinylsulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly nature .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar condensation process, but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. The choice of catalysts and reaction conditions can be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the pyrrolidinylsulfonyl group can undergo reduction to yield different sulfonamide derivatives.

    Condensation Reactions: The benzamide core can engage in condensation reactions with other amines or carboxylic acids to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with various biological targets makes it a valuable candidate for further pharmacological research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and pyrrolidinylsulfonyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine
  • 4-bromofentanyl

Uniqueness: N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-25-16-9-4-13(18(22)20-15-7-5-14(19)6-8-15)12-17(16)26(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDDIAPDRRRIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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